molecular formula C9H9FN2O3 B13921615 Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate CAS No. 918967-55-2

Methyl 2-fluoro-4-[(2-hydroxyhydrazinylidene)methyl]benzoate

Katalognummer: B13921615
CAS-Nummer: 918967-55-2
Molekulargewicht: 212.18 g/mol
InChI-Schlüssel: ZTWPLCAMCYALSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate is an organic compound with a complex structure that includes a fluorine atom, a hydroxyamino group, and an iminomethyl group attached to a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate typically involves multi-step organic reactions. One common method includes the fluorination of a benzoate precursor followed by the introduction of the hydroxyamino and iminomethyl groups through specific reagents and reaction conditions. For instance, the fluorination can be achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled temperature conditions. Subsequent steps may involve the use of hydroxylamine and formamide derivatives to introduce the hydroxyamino and iminomethyl functionalities, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The iminomethyl group can be reduced to form amine derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group may yield nitroso or nitro compounds, while reduction of the iminomethyl group may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound’s unique functional groups make it a useful probe for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate exerts its effects depends on its interaction with molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the hydroxyamino and iminomethyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-fluorobenzoate: Similar in structure but lacks the hydroxyamino and iminomethyl groups.

    Methyl 4-aminobenzoate: Contains an amino group instead of the hydroxyamino and iminomethyl groups.

    Methyl 2-hydroxybenzoate: Contains a hydroxy group instead of the fluorine atom.

Uniqueness

Methyl 2-fluoro-4-[(hydroxyamino)iminomethyl]benzoate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances metabolic stability, while the hydroxyamino and iminomethyl groups provide additional sites for interaction with biological targets.

Eigenschaften

CAS-Nummer

918967-55-2

Molekularformel

C9H9FN2O3

Molekulargewicht

212.18 g/mol

IUPAC-Name

methyl 2-fluoro-4-[(hydroxyhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C9H9FN2O3/c1-15-9(13)7-3-2-6(4-8(7)10)5-11-12-14/h2-5,12,14H,1H3

InChI-Schlüssel

ZTWPLCAMCYALSN-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=C(C=C1)C=NNO)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.